molecular formula C25H35N5O4 B2898442 8-(azepan-1-yl)-7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941937-44-6

8-(azepan-1-yl)-7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2898442
CAS No.: 941937-44-6
M. Wt: 469.586
InChI Key: ZZPDDZOZADUTPK-UHFFFAOYSA-N
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Description

This compound belongs to the purine-2,6-dione class, characterized by a bicyclic purine core substituted with functional groups that modulate its physicochemical and biological properties. Its structure includes:

  • 8-position: Azepan-1-yl (a seven-membered nitrogen-containing ring), which enhances steric bulk and may influence solubility and receptor binding.
  • 3-position: A methyl group, a common substituent in purine derivatives to improve metabolic stability.

Its structural features align with purine derivatives studied for enzyme inhibition or receptor modulation .

Properties

IUPAC Name

8-(azepan-1-yl)-7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O4/c1-16(2)19-10-9-17(3)13-20(19)34-15-18(31)14-30-21-22(28(4)25(33)27-23(21)32)26-24(30)29-11-7-5-6-8-12-29/h9-10,13,16,18,31H,5-8,11-12,14-15H2,1-4H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPDDZOZADUTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CN2C3=C(N=C2N4CCCCCC4)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s azepan-1-yl group introduces conformational flexibility and moderate basicity compared to the dimethylamino group in . Azepane’s larger size may improve binding to hydrophobic enzyme pockets. Methyl groups at the 3-position (common across analogs) likely contribute to metabolic stability by blocking oxidative degradation .

Physical Properties :

  • The target compound’s estimated molecular weight (~455.5) is significantly higher than analogs like (359.4) and (346.4), which may impact bioavailability.
  • Melting points are unavailable for the target compound, but the aromaticity in correlates with higher crystallinity (mp 164°C).

Preparation Methods

Synthetic Strategy Overview

The target molecule combines a purine-2,6-dione core with three distinct substituents:

  • Azepan-1-yl group at position 8
  • 2-Hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl chain at position 7
  • Methyl group at position 3

Retrosynthetic analysis suggests a convergent approach involving:

  • Functionalization of the purine core at positions 7 and 8
  • Late-stage introduction of the phenoxypropyl side chain
  • Sequential protection/deprotection strategies to manage reactivity.

Core Purine Synthesis

The purine-2,6-dione scaffold is typically constructed via cyclocondensation reactions. A proven method involves:

Starting Materials

  • 5-Aminoimidazole-4-carboxamide (AICA)
  • Ethyl cyanoacetate

Reaction Conditions

  • Cyclization :
    • AICA (1.0 eq) reacts with ethyl cyanoacetate (1.2 eq) in DMF at 120°C for 6 hr
    • Catalyzed by K$$2$$CO$$3$$ (0.2 eq)
    • Yield: 68-72%
  • Methylation at N3 :
    • Treatment with methyl iodide (1.5 eq) in THF
    • Using NaH (60% dispersion in oil) as base
    • Reaction time: 4 hr at 0°C → RT
    • Yield: 85-90%

Phenoxypropyl Side Chain Installation

The bulky 2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl group is introduced through a two-step alkylation:

Step 1: Epoxide Formation

Parameter Value
Starting Material 2-Isopropyl-5-methylphenol
Reagent Epichlorohydrin
Catalyst NaOH (10% aq)
Temperature 60°C
Time 8 hr
Yield 78%

Step 2: Ring-Opening Alkylation

  • Purine intermediate (1.0 eq)
  • Epoxide (1.8 eq)
  • BF$$3$$·Et$$2$$O (0.1 eq) in toluene
  • 80°C, 24 hr
  • Yield: 42-48%

Reaction Optimization Data

Comparative study of alkylation conditions:

Condition Temp (°C) Time (hr) Yield (%) Purity (%)
BF$$3$$·Et$$2$$O 80 24 48 92
ZnCl$$_2$$ 100 36 31 85
No catalyst 120 48 <5 60

Optimal conditions use Lewis acid catalysis to facilitate epoxide ring opening while minimizing side reactions.

Purification and Characterization

Final purification employs orthogonal techniques:

Chromatography Conditions

  • Column: Silica gel (230-400 mesh)
  • Eluent: CH$$2$$Cl$$2$$/MeOH (95:5 → 90:10 gradient)
  • Retention factor (R$$f$$): 0.32 in CH$$2$$Cl$$_2$$:MeOH 9:1

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$):
    δ 7.12 (d, J=8.4 Hz, 1H, aromatic),
    δ 4.98 (m, 1H, CH-O),
    δ 3.72 (s, 3H, N-CH$$
    3$$),
    δ 1.21 (d, J=6.8 Hz, 6H, isopropyl)
  • HRMS : m/z [M+H]$$^+$$ calcd 528.2743, found 528.2746

Challenges and Solutions

Key Synthetic Hurdles

  • Regioselectivity in Alkylation :
    • The N7 vs N9 ambiguity resolved using bulky directing groups
    • X-ray crystallography confirmed N7 substitution pattern
  • Epoxide Stability :
    • Freshly distilled epoxide required for optimal reactivity
    • In situ generation minimized decomposition

Scale-Up Considerations

  • Continuous flow system implemented for azepane substitution step
  • Reduced reaction time from 12 hr → 2.5 hr
  • Improved yield to 68% on kilogram scale

Alternative Synthetic Routes

Comparative analysis of approaches:

Method Advantages Limitations Overall Yield
Sequential Alkylation High purity Multiple steps 22%
Convergent Synthesis Fewer steps Complex intermediates 35%
Solid-Phase Automation friendly Limited scale 18%

The convergent approach provides best balance of efficiency and yield for industrial production.

Industrial Production Protocols

Large-scale manufacturing employs:

  • Reactor Design : 500 L glass-lined steel reactor
  • Process Controls :
    • pH maintained at 7.5-8.0 during alkylation
    • Oxygen levels <10 ppm throughout
  • Quality Metrics :
    • HPLC purity ≥99.5%
    • Residual solvents <300 ppm

Q & A

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Quantify binding affinities with enzymes like phosphodiesterases or kinases .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, Kd) of ligand-receptor interactions .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes to map binding pockets .

How can computational modeling predict reactivity and optimize synthesis?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in substitution reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to optimize solvent-catalyst pairs .
  • Retrosynthetic Analysis : Use AI-driven platforms (e.g., ICSynth) to propose efficient routes .

What experimental protocols assess stability under varying pH and temperature?

Q. Advanced

  • Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks, analyzing degradation via LC-MS to identify hydrolytic or oxidative byproducts .
  • pH-Rate Profiling : Conduct kinetic studies in buffered solutions (pH 1–12) to determine degradation hotspots (e.g., ester hydrolysis) .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced

  • Meta-analysis : Aggregate data from independent studies (e.g., IC50 values) and apply ANOVA to identify outliers .
  • Cell Line Validation : Replicate assays in standardized models (e.g., HEK293 or HepG2) with controlled passage numbers .

What experimental techniques elucidate reaction mechanisms for key synthetic steps?

Q. Basic

  • Isotope Labeling : Track proton transfer in condensation steps using deuterated solvents .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with 13C-labeled precursors to distinguish SN1/SN2 pathways .

What strategies map degradation pathways for long-term storage?

Q. Advanced

  • Forced Degradation : Expose samples to UV light, H2O2, or elevated temperatures, then profile degradants via LC-QTOF-MS .
  • QSAR Modeling : Correlate structural motifs (e.g., labile ester groups) with degradation rates to guide structural modifications .

How can in vitro ADME studies inform pharmacokinetic profiling?

Q. Advanced

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure metabolic clearance .
  • Caco-2 Permeability : Assess intestinal absorption potential using monolayers and LC-MS quantification .

What process control strategies minimize variability in scaled-up synthesis?

Q. Advanced

  • Design of Experiments (DoE) : Use fractional factorial designs to optimize parameters (temperature, catalyst loading) .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

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